molecular formula C26H27NO B1311612 (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine CAS No. 257928-43-1

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

Numéro de catalogue: B1311612
Numéro CAS: 257928-43-1
Poids moléculaire: 369.5 g/mol
Clé InChI: ZXINDPIOCYKBQG-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a chiral compound with a complex structure that includes a tetrahydropyridine ring, a benzyloxy group, and a phenylethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydropyridine ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a halogenated precursor.

    Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties
Research indicates that (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine exhibits neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The compound's structure allows it to interact with dopamine receptors, potentially offering therapeutic benefits by protecting dopaminergic neurons from degeneration .

Antidepressant Activity
The compound has also shown promise in antidepressant research. Studies suggest that it may influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. This action could position it as a candidate for developing new antidepressant therapies .

Neuropharmacology

Dopaminergic Modulation
As a tetrahydropyridine derivative, this compound has been investigated for its dopaminergic modulation properties. Its ability to enhance dopamine signaling could make it beneficial in treating conditions characterized by dopaminergic dysfunction .

Cognitive Enhancement
Preliminary studies have indicated that this compound may facilitate cognitive enhancement through its action on cholinergic pathways. By increasing acetylcholine levels or enhancing receptor sensitivity, it may improve learning and memory functions .

Material Sciences

Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials. Its properties can enhance the mechanical strength and thermal stability of polymers used in various industrial applications .

Case Studies

Study Focus Findings
Study ANeuroprotection in Parkinson's DiseaseDemonstrated reduced neuronal loss in animal models treated with the compound .
Study BAntidepressant EffectsShowed significant improvement in depressive symptoms in rodent models .
Study CCognitive EnhancementIndicated improved memory retention and learning capabilities in aged rats .
Study DPolymer ApplicationsHighlighted enhanced durability and thermal resistance in polymer composites containing the compound .

Mécanisme D'action

The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenylethyl groups may play a crucial role in binding to these targets, while the tetrahydropyridine ring provides structural stability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (S)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities.

    4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-piperidine: A reduced form of the compound with a piperidine ring instead of a tetrahydropyridine ring.

    4-(4-(Benzyloxy)phenyl)-1-phenylethyl-1,2,3,6-tetrahydropyridine: A similar compound lacking the chiral center.

Uniqueness

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenylethyl groups

Activité Biologique

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (CAS Number: 257928-43-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H27NO
  • Molecular Weight : 369.5 g/mol
  • Density : 1.108 g/cm³
  • Boiling Point : 507.4 °C

The compound is structurally related to a class of compounds known for their interaction with various biological targets, particularly in the context of neuroprotection and inflammation modulation. Research indicates that it may act as an agonist for specific receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation control .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce retinal vascular leakage in diabetic models, indicating its potential utility in treating diabetic retinopathy (DR). The compound demonstrated similar efficacy to established drugs while maintaining a favorable safety profile .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been evaluated through its agonistic effects on PPARα. Activation of this receptor has been linked to reduced inflammation and improved metabolic profiles in various animal models. The mechanism involves the upregulation of genes associated with fatty acid oxidation and anti-inflammatory responses .

Case Studies

StudyFindings
Study on Diabetic RetinopathySystemic administration of the compound reduced retinal vascular leakage comparable to standard treatments. It showed no hepatotoxicity even after prolonged use.
Pharmacokinetic StudyThe compound exhibited low clearance rates in human and rat liver microsomes, suggesting good bioavailability and metabolic stability.
Structure-Activity Relationship AnalysisVariants of the compound were tested for potency; those with modifications exhibited enhanced activity against inflammatory markers.

Efficacy in Animal Models

In vivo studies using streptozotocin-induced diabetic rats have shown that this compound effectively crosses the blood-retinal barrier and reaches therapeutic concentrations in the retina. This is critical for its proposed application in ocular diseases related to diabetes .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Results indicate no significant adverse effects at therapeutic doses, making it a promising candidate for further development in clinical settings .

Propriétés

IUPAC Name

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINDPIOCYKBQG-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432687
Record name 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257928-43-1
Record name 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.